molecular formula C18H21N3O4S2 B2888776 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1049952-08-0

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2888776
CAS RN: 1049952-08-0
M. Wt: 407.5
InChI Key: AGBRJGQJPQGBQG-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H21N3O4S2 and its molecular weight is 407.5. The purity is usually 95%.
BenchChem offers high-quality N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity of Heterocyclic Compounds

  • Research on the synthesis of imidazo[1,2-a]pyridines aimed at discovering new antiulcer agents revealed that while none of the synthesized compounds showed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models, highlighting the potential of heterocyclic compounds in developing treatments for gastrointestinal diseases (Starrett et al., 1989).

Characterization and Biochemical Impact of Sulfonamide Thiazole Derivatives

  • A study on sulfonamide-bearing thiazole derivatives synthesized as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, evaluated the toxicological and biochemical impacts of these compounds. The research underscored the insecticidal potency of thiazole derivatives, suggesting their application in agricultural pest management (Soliman et al., 2020).

Development of Novel Soluble Fluorinated Polyamides

  • Innovations in polymer science included the synthesis of new soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibited high thermal stability and mechanical strength, along with low dielectric constants, making them suitable for advanced material applications in electronics and aerospace industries (Liu et al., 2013).

Structure and Conformation Studies

  • The structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound studied for its potential antineoplastic properties, were analyzed using X-ray analysis and molecular orbital methods. This research provides a foundation for understanding the molecular basis of drug action and designing new therapeutic agents (Banerjee et al., 2002).

Synthesis of Spirocyclic Dihydropyridines

  • A study on the synthesis of spirocyclic dihydropyridines through dearomatizing cyclization of N-alkenyl pyridine carboxamides explored new pathways in organic synthesis. This research highlights the versatility of heterocyclic compounds in synthesizing novel structures with potential pharmacological activities (Senczyszyn et al., 2013).

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-25-12-7-9-13(10-8-12)27(23,24)21-11-3-5-15(21)17(22)20-18-19-14-4-2-6-16(14)26-18/h7-10,15H,2-6,11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBRJGQJPQGBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

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